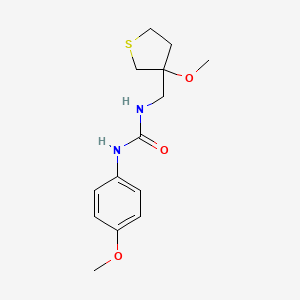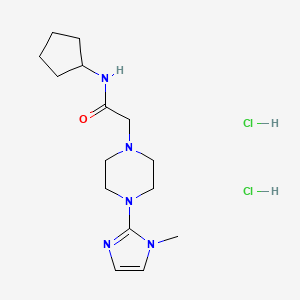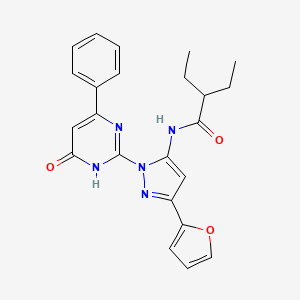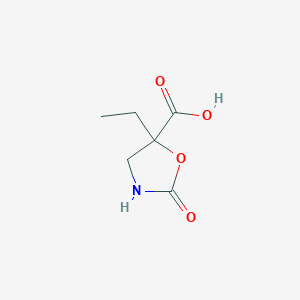![molecular formula C22H16ClFN4O3 B2933227 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 923165-23-5](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.84. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-HIV Activity
This compound has been studied for its potential anti-HIV properties. A related series of compounds with a similar structure have shown activity against HIV-1-induced cytopathicity in MT-4 cell cultures . The presence of the chlorobenzyl group is significant in these studies, suggesting that our compound may also exhibit similar antiviral effects.
Antiallergy Potential
Compounds with structural similarities to our molecule have demonstrated promising antiallergic activities. They have been found to act as leukotriene D4 receptor antagonists and orally active mast cell stabilizers . This indicates that our compound could be a candidate for the development of new antiallergic medications.
Voltage-Dependent Calcium Channel Blockers
Derivatives of thiadiazine, which share a common structural motif with our compound, have been synthesized and evaluated as voltage-dependent calcium channel blockers . This suggests that our compound might be useful in the study of cardiovascular diseases and the development of treatments targeting calcium channels.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The chlorobenzyl moiety present in our compound is a feature often seen in NNRTIs, which are a class of antiretroviral drugs used to treat HIV/AIDS. These inhibitors work by binding to reverse transcriptase and preventing the transcription of viral RNA into DNA . Our compound could potentially be explored for its NNRTI activity.
Synthesis of Heterocyclic Compounds
The pyridopyrimidinone core of the compound is a versatile scaffold for the synthesis of various heterocyclic compounds. These structures are of interest due to their wide range of biological activities and potential pharmaceutical applications .
Pharmacological Evaluation
Similar structures have been synthesized and pharmacologically evaluated for various activities, including their potential as human cytomegalovirus inhibitors . This suggests that our compound could also be evaluated for its pharmacological properties in virology research.
Each of these applications offers a unique avenue for scientific exploration and potential therapeutic development. The compound’s diverse structural features make it a valuable target for further research in these areas. <|\end|> OP: ### Anti-HIV Research The structural analogs of our compound have been synthesized and evaluated for their potential to inhibit HIV replication. One particular study demonstrated that a compound with a similar chlorobenzyl group exhibited activity against HIV-1, suggesting that our compound may also hold promise as an anti-HIV agent .
Antiallergic Drug Development
Research on structurally related molecules has revealed significant antiallergic activities, including the inhibition of leukotriene D4 receptors and stabilization of mast cells. These findings indicate that our compound could be explored for its potential as a novel antiallergic drug .
Calcium Channel Blockade
Compounds with a thiadiazine core, which is structurally related to our compound, have been investigated as voltage-dependent calcium channel blockers. This implies that our compound might be beneficial in researching and treating diseases associated with calcium channel dysregulation .
Non-Nucleoside Reverse Transcriptase Inhibition
The chlorobenzyl component is a common feature in non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV/AIDS. This suggests that our compound could be studied for its potential NNRTI activity, contributing to the fight against HIV/AIDS .
Heterocyclic Chemistry
The pyridopyrimidinone framework of our compound is a key structure in heterocyclic chemistry, offering a platform for the synthesis of a wide array of biologically active compounds. This makes it an interesting candidate for the development of new pharmaceuticals .
Virology and Pharmacology
Similar compounds have been synthesized and assessed for their pharmacological properties, including activity against human cytomegalovirus. This suggests that our compound could be valuable in virological research and the development of antiviral drugs .
These applications highlight the versatility and potential of “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide” in various fields of scientific research. Each application could lead to significant advancements in medical science and therapeutic interventions. OP: ### Anti-HIV Research The structural analogs of our compound have been synthesized and evaluated for their potential to inhibit HIV replication. One particular study demonstrated that a compound with a similar chlorobenzyl group exhibited activity against HIV-1, suggesting that our compound may also hold promise as an anti-HIV agent .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid. This intermediate is then reacted with N-(4-fluorophenyl)acetamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "N-(4-fluorophenyl)acetamide", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a catalyst to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with N-(4-fluorophenyl)acetamide in the presence of a coupling agent to form the final product." ] } | |
CAS番号 |
923165-23-5 |
製品名 |
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide |
分子式 |
C22H16ClFN4O3 |
分子量 |
438.84 |
IUPAC名 |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29) |
InChIキー |
RMQXNSCNPPYCOC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile](/img/structure/B2933144.png)

![Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B2933153.png)



![4-[[1-(4-Fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2933158.png)


![N-(3-ethyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}isoxazol-5-yl)acetamide](/img/structure/B2933161.png)

![2,6-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2933163.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2933167.png)